Methylsilylidyne tris(trifluoroacetate)

Description

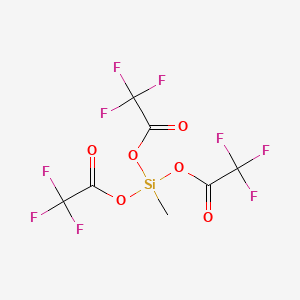

Methylsilylidyne tris(trifluoroacetate) (CAS: 209-023-2) is a silicon-based organometallic compound featuring a methylsilylidyne core (CH3Si≡) coordinated with three trifluoroacetate (CF3COO⁻) groups. The compound’s reactivity likely stems from the interplay between the silicon center and the trifluoroacetate ligands, which may enhance its electrophilicity in organic reactions.

Properties

CAS No. |

429-72-1 |

|---|---|

Molecular Formula |

C7H3F9O6Si |

Molecular Weight |

382.17 g/mol |

IUPAC Name |

[methyl-bis[(2,2,2-trifluoroacetyl)oxy]silyl] 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C7H3F9O6Si/c1-23(20-2(17)5(8,9)10,21-3(18)6(11,12)13)22-4(19)7(14,15)16/h1H3 |

InChI Key |

MNUAXOMKLTTWDO-UHFFFAOYSA-N |

SMILES |

C[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Canonical SMILES |

C[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Other CAS No. |

429-72-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare Methylsilylidyne tris(trifluoroacetate) with structurally or functionally related compounds, including silylating agents, organometallic derivatives, and trifluoroacetate esters/salts.

Trimethylsilyl Trifluoroacetate

- Structure : Trimethylsilyl trifluoroacetate (C5H9F3O2Si) consists of a trimethylsilyl group bonded to a single trifluoroacetate group.

- Applications: Used in derivatization and protecting-group chemistry.

Tributyltin Trifluoroacetate (TBT-OCOCF3)

- Structure: An organotin compound with a tributyltin group and a trifluoroacetate ligand.

- Applications : Investigated in anticancer research. Methylsilylidyne tris(trifluoroacetate) lacks documented biological activity but may serve as a precursor for silicon-based materials rather than biomedical applications.

Phenyl Trifluoroacetate

- Structure: An ester of trifluoroacetic acid and phenol (C8H5F3O2).

- Reactivity : Hydrolyzes to release trifluoroacetic acid, a strong acid used in peptide synthesis .

- Applications : Primarily a laboratory chemical. Methylsilylidyne tris(trifluoroacetate), with its silicon core, may instead participate in silicon-oxygen bond-forming reactions or act as a Lewis acid catalyst.

Trifluoroacetate Salts in Coordination Complexes

- Example: Tris(pyridin-2-ylmethanol)nickel(II) hexafluoridophosphate trifluoroacetate (Ni(C6H7NO)3(C2F3O2)) .

- Role : Trifluoroacetate acts as a counterion, stabilizing the complex via hydrogen bonding.

- Applications : Used in crystallography and coordination chemistry. Methylsilylidyne tris(trifluoroacetate) could serve as a ligand or building block for silicon-metal frameworks.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Research Findings and Gaps

- Methylsilylidyne Tris(trifluoroacetate): Limited data exist on its synthesis or applications. Its structure suggests utility in silicon-based catalysis or polymer chemistry, but further studies are needed.

- Organometallic Analogues: Tributyltin trifluoroacetate’s cytotoxicity highlights the role of metal centers in bioactivity, whereas Methylsilylidyne’s silicon core may favor material science applications .

- Analytical Methods : Fluorine speciation analysis (e.g., LC-ICP-MS) can detect trifluoroacetate derivatives, suggesting a pathway for characterizing Methylsilylidyne tris(trifluoroacetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.